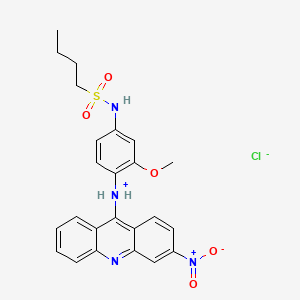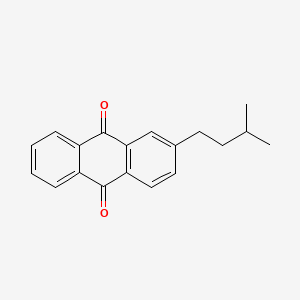
9,10-Anthracenedione, 2-(3-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2-(3-methylbutyl)- is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a 9,10-anthracenedione core structure with a 2-(3-methylbutyl) substituent. This compound is known for its vibrant yellow crystalline appearance and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(3-methylbutyl)- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of anthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperatures, usually between 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 2-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions typically yield anthrones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation and nitric acid (HNO3) for nitration are commonly employed.
Major Products
Oxidation: Yields anthraquinone derivatives.
Reduction: Produces anthrone derivatives.
Substitution: Results in various substituted anthraquinones depending on the reagents used.
Applications De Recherche Scientifique
9,10-Anthracenedione, 2-(3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities due to its ability to intercalate DNA.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 2-(3-methylbutyl)- involves its ability to intercalate into DNA, disrupting the replication process. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication. The compound’s structure allows it to form stable complexes with DNA, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Anthracenedione, 2-methyl-
- 9,10-Anthracenedione, 1-methyl-
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 2-(3-methylbutyl)- exhibits unique properties due to the presence of the 2-(3-methylbutyl) substituent. This structural modification enhances its solubility in organic solvents and may improve its biological activity by increasing its ability to interact with cellular targets .
Propriétés
Numéro CAS |
24646-67-1 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-(3-methylbutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-12(2)7-8-13-9-10-16-17(11-13)19(21)15-6-4-3-5-14(15)18(16)20/h3-6,9-12H,7-8H2,1-2H3 |
Clé InChI |
CQYMOXYSVSNADQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





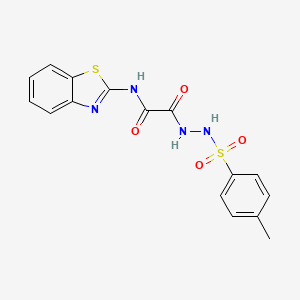

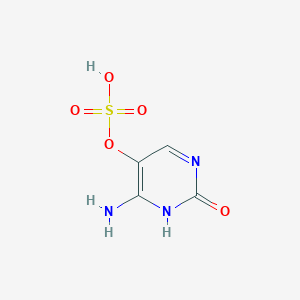

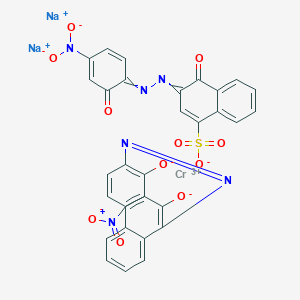
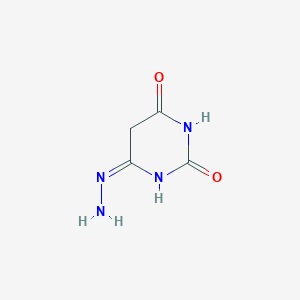
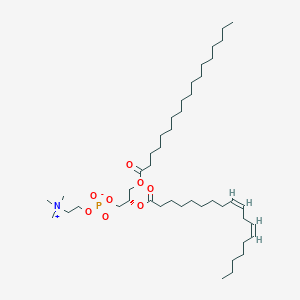
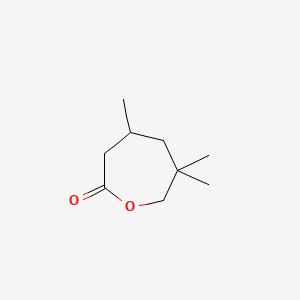
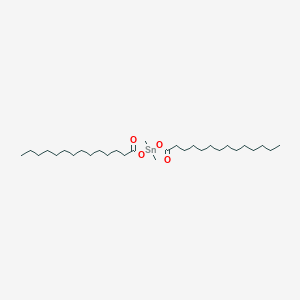
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
